
3-(2-Methylphenyl)-4'-trifluoromethylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Methylphenyl)-4'-trifluoromethylpropiophenone, commonly known as MTFMPP, is a synthetic compound used in various scientific research applications. It is a colorless, crystalline solid that is soluble in methanol and ethanol. MTFMPP is a compound of interest due to its unique properties, which make it an ideal compound for laboratory experimentation.
Scientific Research Applications
Synthesis and Biological Activities
3-(2-Methylphenyl)-4'-trifluoromethylpropiophenone derivatives have been extensively studied for their potential biological activities. Notably, a series of 3-substituted derivatives of 2-hydroxypropionanilides, where the trifluoromethyl group is a common feature, exhibited partial androgen agonist activity. These compounds were studied for antiandrogen activity and showed promise in the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Crystal and Molecular Structure Studies
The molecular structure of derivatives similar to this compound has been a subject of interest. For example, the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone was determined, showing how the structural arrangement of the molecules influences their biological activity (Allen, Trotter, & Rogers, 1971).
Catalysis and Chemical Reactions
The compound has been used in catalytic reactions, for instance, in palladium-catalyzed reactions with aryl bromides resulting in multiple arylation via C-C and C-H bond cleavages (Wakui et al., 2004). Moreover, base-catalyzed acyloin rearrangements involving similar compounds have been utilized for synthesizing novel 4-arylflavan-3-ones, demonstrating the compound's versatility in organic synthesis (Hall, Ferreira, & Roux, 1980).
Spectroscopic Investigations
The compound and its derivatives have been the subject of various spectroscopic studies. Quantum mechanical calculations and spectroscopic investigations were conducted on 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, a compound structurally related to this compound, providing insights into its molecular structure and properties (Govindasamy & Gunasekaran, 2015).
Potential in Material Sciences
Furthermore, the compound and its derivatives have shown potential in material sciences. Novel arylene ether polymers with trifluoromethyl activation exhibit high glass-transition temperatures and solubility in a wide range of organic solvents, marking them as promising materials for various applications (Huang et al., 2007).
properties
IUPAC Name |
3-(2-methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-12-4-2-3-5-13(12)8-11-16(21)14-6-9-15(10-7-14)17(18,19)20/h2-7,9-10H,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZPGQAGNLIGBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644035 |
Source


|
| Record name | 3-(2-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898789-79-2 |
Source


|
| Record name | 1-Propanone, 3-(2-methylphenyl)-1-[4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327329.png)
![2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1327330.png)
![Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1327331.png)
![Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1327332.png)
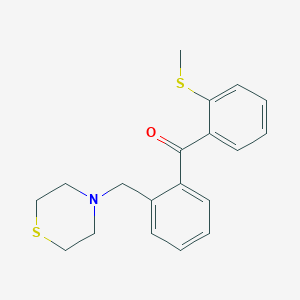

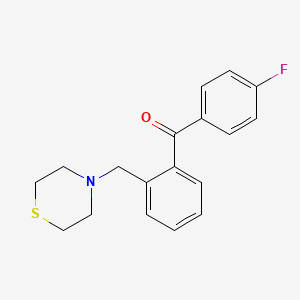
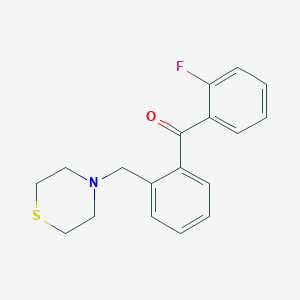

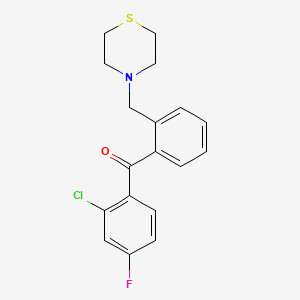
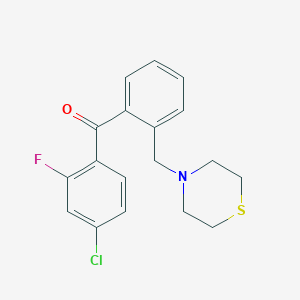


![Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1327351.png)